
2-Carbamoyl-3,5-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylpicolinamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of picolinamide, characterized by the presence of two methyl groups at the 3rd and 5th positions of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Dimethylpicolinamide can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyridine with oxalyl chloride in the presence of dimethylformamide, followed by the addition of ammonia or an amine to form the amide . The reaction typically occurs under mild conditions, with the temperature maintained at 0-5°C during the addition of oxalyl chloride and then stirred at room temperature for about 90 minutes.
Industrial Production Methods: Industrial production of 3,5-dimethylpicolinamide may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are typically used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-dimethylpyridine-2-carboxylic acid, while reduction could produce 3,5-dimethylpyridine-2-amine.
Aplicaciones Científicas De Investigación
3,5-Dimethylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3,5-dimethylpicolinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparación Con Compuestos Similares
Picolinamide: The parent compound without the methyl groups.
3,5-Dimethylpyridine: The corresponding pyridine derivative without the amide group.
N,N-Dimethylpicolinamide: A related compound with different substitution patterns.
Uniqueness: 3,5-Dimethylpicolinamide is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other picolinamide derivatives and pyridine compounds .
Propiedades
Número CAS |
7584-15-8 |
|---|---|
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
3,5-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-5-3-6(2)7(8(9)11)10-4-5/h3-4H,1-2H3,(H2,9,11) |
Clave InChI |
HYLBQVYDHRCISX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B13135833.png)
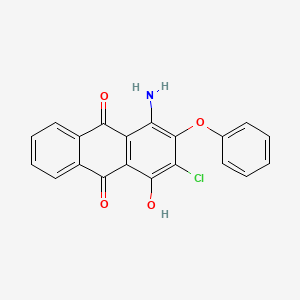

![Methyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13135846.png)
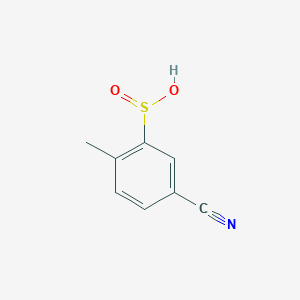
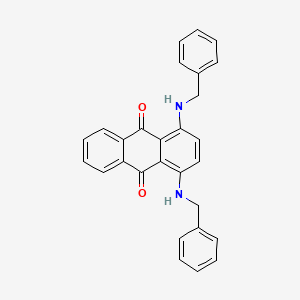
![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)


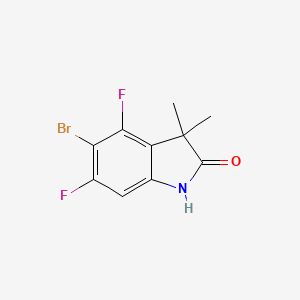

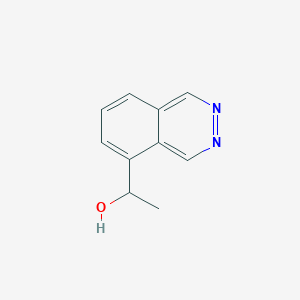
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)

